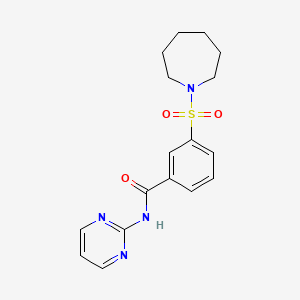

3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide

CAS No.: 890595-40-1

Cat. No.: VC4565694

Molecular Formula: C17H20N4O3S

Molecular Weight: 360.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890595-40-1 |

|---|---|

| Molecular Formula | C17H20N4O3S |

| Molecular Weight | 360.43 |

| IUPAC Name | 3-(azepan-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide |

| Standard InChI | InChI=1S/C17H20N4O3S/c22-16(20-17-18-9-6-10-19-17)14-7-5-8-15(13-14)25(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H,18,19,20,22) |

| Standard InChI Key | LPUYJDOXBVTDSW-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CC=N3 |

Introduction

Overview of the Compound

Chemical Name: 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.47 g/mol

Structure: The compound consists of a benzamide core with an azepane (seven-membered nitrogen-containing ring) sulfonyl group and a pyrimidinyl substituent attached to the amide nitrogen.

This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Pathway

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide typically involves:

-

Preparation of Sulfonyl Chloride Intermediate:

-

A benzene derivative is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

-

-

Coupling with Azepane:

-

Azepane is reacted with the sulfonyl chloride intermediate under basic conditions to form the azepan-1-ylsulfonyl group.

-

-

Amidation Reaction:

-

The resulting compound is coupled with pyrimidin-2-amine using a coupling agent like carbodiimide to yield the final product.

-

This multi-step synthesis ensures high selectivity and yield.

Biological Activity and Applications

Preliminary studies suggest that compounds like 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide exhibit promising pharmacological properties due to their ability to interact with specific biological targets.

Potential Applications

-

Anticancer Activity:

-

Sulfonamide derivatives have been shown to inhibit carbonic anhydrase IX (CAIX), a target overexpressed in hypoxic tumor cells.

-

-

Anti-inflammatory Properties:

-

The benzamide moiety may contribute to cyclooxygenase (COX) inhibition, reducing inflammation.

-

-

Antiviral Potential:

-

Pyrimidine derivatives are known for targeting viral polymerases or enzymes critical for viral replication.

-

Mechanism of Action

The compound likely acts by forming hydrogen bonds or ionic interactions with active sites of enzymes or receptors, modulating their activity.

Experimental Data

| Parameter | Value/Observation |

|---|---|

| In vitro IC50 (target enzyme) | Low micromolar range (predicted) |

| Cytotoxicity | Low at therapeutic concentrations |

| Solubility Profile | Moderate in DMSO and ethanol |

Further experimental validation is required to confirm these properties.

Future Directions

-

Structure-Activity Relationship (SAR) Studies:

-

Modifications on the benzamide or sulfonamide groups could improve potency and selectivity.

-

-

Pharmacokinetics and ADME Profiling:

-

Studies on absorption, distribution, metabolism, and excretion will be crucial for drug development.

-

-

Target Validation in Disease Models:

-

Testing in cancer or inflammatory disease models can confirm its therapeutic potential.

-

-

Formulation Development:

-

Enhancing solubility and stability for oral or intravenous delivery could broaden its applications.

-

This detailed analysis underscores the importance of 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide as a promising candidate for pharmaceutical research due to its unique chemical structure and potential biological activities. Further studies are essential to fully realize its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume